2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione
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Overview
Description
2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione is an organic compound that features a pyrimidine ring attached to a cyclohexane-1,3-dione moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrimidine and cyclohexane-1,3-dione, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione typically involves the reaction of pyrimidine derivatives with cyclohexane-1,3-dione under specific conditions. One common method is the condensation reaction between pyrimidine-2-carboxylic acid and cyclohexane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidine-2-carbonyl)cyclopentane-1,3-dione: Similar structure but with a cyclopentane ring instead of cyclohexane.
2-(Pyrimidine-2-carbonyl)cyclohexane-1,2-dione: Similar structure but with a different position of the carbonyl groups on the cyclohexane ring.
Uniqueness
2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione is unique due to its specific combination of a pyrimidine ring and a cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113032-36-3 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(pyrimidine-2-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H10N2O3/c14-7-3-1-4-8(15)9(7)10(16)11-12-5-2-6-13-11/h2,5-6,9H,1,3-4H2 |
InChI Key |
CUHMHNKEGROBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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